molecular formula C11H7F6N3 B11835654 3-(Trifluoromethyl)-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine CAS No. 1226138-26-6

3-(Trifluoromethyl)-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Cat. No.: B11835654
CAS No.: 1226138-26-6
M. Wt: 295.18 g/mol
InChI Key: RRNJDOYPWXYQDY-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine is a compound characterized by the presence of trifluoromethyl groups attached to both the pyrazole ring and the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine typically involves the introduction of trifluoromethyl groups into the pyrazole and phenyl rings. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the trifluoromethylation process.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by electron-withdrawing properties.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethyl iodide, trifluoromethyl sulfone, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoromethyl-substituted oxides, while reduction may produce corresponding amines or alcohols.

Scientific Research Applications

3-(Trifluoromethyl)-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The compound may also participate in hydrogen bonding and other non-covalent interactions that influence its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine is unique due to the presence of trifluoromethyl groups on both the pyrazole and phenyl rings, which imparts distinct chemical and physical properties. This dual substitution enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

1226138-26-6

Molecular Formula

C11H7F6N3

Molecular Weight

295.18 g/mol

IUPAC Name

5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]pyrazol-3-amine

InChI

InChI=1S/C11H7F6N3/c12-10(13,14)6-1-3-7(4-2-6)20-9(18)5-8(19-20)11(15,16)17/h1-5H,18H2

InChI Key

RRNJDOYPWXYQDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N2C(=CC(=N2)C(F)(F)F)N

Origin of Product

United States

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